N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide
Description
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H17N3O2S/c1-2-12-23-15-11-7-6-10-14(15)17(22)20-18-19-16(21-24-18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,20,21,22) |
InChI Key |
SKZQSXCOXCVIBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities. It has been tested against various bacterial and fungal strains, showing promising results.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, epilepsy, and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.
Pathways Involved: The compound can interfere with DNA replication and protein synthesis in microbial cells, leading to cell death. .
Comparison with Similar Compounds
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: 1,3,4-thiadiazole derivatives, 1,2,4-thiadiazole derivatives, and 1,2,3-thiadiazole derivatives.
Uniqueness: The presence of the propoxybenzamide moiety in this compound imparts unique properties such as enhanced lipophilicity and improved biological activity compared to other thiadiazole derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
